4-Pyrimidin-2-ylbenzonitrile is a chemical compound characterized by its unique structure, which combines a pyrimidine ring with a benzonitrile moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. It is recognized for its potential applications in drug development and as a pharmacological agent.
4-Pyrimidin-2-ylbenzonitrile can be classified as an organic compound, specifically a nitrile derivative. Its structure features a pyrimidine ring (a six-membered aromatic ring containing nitrogen) attached to a benzonitrile group (a benzene ring with a nitrile substituent). This classification places it within the broader category of heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of 4-Pyrimidin-2-ylbenzonitrile typically involves several key steps:
These synthetic routes are optimized depending on the desired yield and purity of the final compound.
4-Pyrimidin-2-ylbenzonitrile can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 4-Pyrimidin-2-ylbenzonitrile largely depends on its interactions at the molecular level with biological targets. It may act as an inhibitor or modulator in various biochemical pathways, particularly those involving enzyme activity or receptor interactions.
Understanding these mechanisms is essential for evaluating its therapeutic potential.
The physical properties of 4-Pyrimidin-2-ylbenzonitrile include:
The chemical properties are characterized by its reactivity due to the presence of functional groups that allow for nucleophilic attacks and substitutions.
4-Pyrimidin-2-ylbenzonitrile has several noteworthy applications:
4-Pyrimidin-2-ylbenzonitrile (CAS: 78322-96-0) is a heterocyclic compound defined by its hybrid architecture: a pyrimidine ring connected at its 2-position to the para-carbon of a benzonitrile group. Its systematic IUPAC name is 4-(pyrimidin-2-yl)benzonitrile, though it is variably referenced as 2-(4-cyanophenyl)pyrimidine in chemical literature [3]. The molecular formula is C₁₁H₇N₃, with a molecular weight of 181.19 g/mol. Its SMILES notation (N#CC1=CC=C(C2=NC=CC=N2)C=C1) precisely encodes the linkage between the electron-deficient benzonitrile moiety and the electron-poor pyrimidine ring [3].
Structural and Electronic Features:
Table 1: Nomenclature and Key Identifiers of 4-Pyrimidin-2-ylbenzonitrile
Property | Value/Descriptor |
---|---|
Systematic Name | 4-(Pyrimidin-2-yl)benzonitrile |
CAS Registry Number | 78322-96-0 |
Molecular Formula | C₁₁H₇N₃ |
Molecular Weight | 181.19 g/mol |
Hybridization | sp²-dominated |
Key Fragments | Pyrimidine, benzonitrile |
The scaffold’s significance stems from its role as a molecular hinge in drug design:
The pyrimidine-benzonitrile scaffold emerged as a privileged structure in the early 2000s, coinciding with advances in fragment-based drug design (FBDD) and structural biology. Its evolution reflects three key phases:
Phase 1: Fragment Screening Applications (Pre-2010)Initial use centered on low-molecular-weight fragments (MW < 250 Da) for probing protein allosteric sites. For example:
Phase 2: Expansion into Kinase Inhibitors (2010–Present)Improved crystallography techniques revealed binding to ATP pockets in kinases:
Phase 3: Three-Dimensionality Enhancements (2020–Present)Recent efforts address flatness (Fsp³ = 0.0) via:
Table 2: Evolution of Pyrimidine-Benzonitrile Hybrids in Drug Discovery
Era | Target Focus | Example Compound | Key Advancement |
---|---|---|---|
2005–2010 | Class C GPCRs | Fragment Hit 5 | Fragment-to-lead optimization (mGlu5 NAM) |
2010–2015 | Kinases (LRRK2) | PF-06447475 | Brain penetration & kinome selectivity |
2015–2020 | TRP channels, Bcl-2 | Sonrotoclax analogs | Conformational constraint via spirocycles |
2020–Present | JAK/STAT, cGAS | KT-413, TUL01101 | Stereoselective targeting & degrader designs |
Synthetic Accessibility Fuels Innovation: Commercial availability of 4-(pyrimidin-2-yl)benzonitrile and derivatives (e.g., 4-(imidazo[1,2-a]pyrimidin-2-yl)benzonitrile, CAS: 104691-51-2) accelerated diversification [3] [4]. Robust coupling reactions (Suzuki, Buchwald-Hartwig) enable late-stage functionalization critical for probing SAR.
Table 3: Target Engagement by Optimized Pyrimidine-Benzonitrile Derivatives
Target Class | Biological Role | Compound Example | Application |
---|---|---|---|
mGlu5 Receptor | Neuromodulation (CNS) | HTL14242 | Neurodegenerative disorders |
LRRK2 Kinase | Parkinson’s disease pathogenesis | PF-06447475 | Neuroprotective therapy |
Bcl-2 Protein | Apoptosis regulation (oncology) | Sonrotoclax | Anticancer agent |
JAK1 Kinase | Cytokine signaling (immunology) | TUL01101 | Rheumatoid arthritis treatment |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7